Muscarinic Receptor Selectivity Profiling vs. Active Congeners
In PDSP (Psychoactive Drug Screening Program) radioligand displacement panels, N-allyl-5-quinolin-3-yl-2-furamide (SID 57288035) returned IC₅₀ values >55.69 µM across multiple GPCR targets, classifying it as inactive in these assays . By contrast, the structurally related quinoline-furan compound CHEMBL113745 (BDBM50470882, bearing a cyano substituent at the 5-position of a fused tricyclic core) exhibits Ki values of 60 nM at the muscarinic acetylcholine receptor (cerebral cortex, [³H]-QNB displacement) and 160 nM at the cardiac muscarinic receptor, representing an approximately 900-fold difference in target engagement [1]. This differential demonstrates that the quinoline-furan scaffold is not inherently muscarinic-active; rather, specific substituents dictate target engagement, positioning N-allyl-5-quinolin-3-yl-2-furamide as a low-background probe for assays where muscarinic off-target activity must be avoided.
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ > 55.69 µM (inactive) at multiple GPCR targets in PDSP panel |
| Comparator Or Baseline | CHEMBL113745 (cyano-substituted quinoline-furan): Ki = 60 nM (cerebral cortex) and Ki = 160 nM (heart) at muscarinic receptor, [³H]-QNB displacement assay |
| Quantified Difference | >900-fold lower muscarinic receptor affinity for N-allyl-5-quinolin-3-yl-2-furamide relative to CHEMBL113745 |
| Conditions | PDSP radioligand displacement screening (target compound); [³H]-QNB competition binding in rat cerebral cortex and heart membrane preparations (comparator) |
Why This Matters
For researchers selecting a quinoline-furan compound for non-muscarinic target screening, this >900-fold selectivity window reduces the risk of cholinergic false positives that plague muscarinic-active congeners.
- [1] BindingDB. BDBM50470882 (CHEMBL113745): Ki = 60 nM (muscarinic, cerebral cortex), Ki = 160 nM (muscarinic, heart). Database Entry, Monomer ID 50470882. View Source
